molecular formula C15H25NO3 B4576950 2-[6-(2-Methoxyphenoxy)hexylamino]ethanol CAS No. 418780-13-9

2-[6-(2-Methoxyphenoxy)hexylamino]ethanol

Cat. No.: B4576950
CAS No.: 418780-13-9
M. Wt: 267.36 g/mol
InChI Key: IGPLUFRLKRLTLB-UHFFFAOYSA-N
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Description

2-[6-(2-Methoxyphenoxy)hexylamino]ethanol is a synthetic compound featuring a hexylamino-ethanol backbone substituted with a 2-methoxyphenoxy group. The compound’s synthesis typically involves coupling reactions between phenoxy derivatives and amino-alcohol precursors, as seen in related molecules .

Properties

IUPAC Name

2-[6-(2-methoxyphenoxy)hexylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-18-14-8-4-5-9-15(14)19-13-7-3-2-6-10-16-11-12-17/h4-5,8-9,16-17H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPLUFRLKRLTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365774
Record name 2-[6-(2-methoxyphenoxy)hexylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418780-13-9
Record name 2-[6-(2-methoxyphenoxy)hexylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Methoxyphenoxy)hexylamino]ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 6-bromohexanol.

    Ether Formation: 2-methoxyphenol reacts with 6-bromohexanol in the presence of a base such as potassium carbonate to form 6-(2-methoxyphenoxy)hexanol.

    Amination: The intermediate 6-(2-methoxyphenoxy)hexanol is then reacted with ethanolamine in the presence of a catalyst such as sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Methoxyphenoxy)hexylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[6-(2-Methoxyphenoxy)hexylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-(2-Methoxyphenoxy)hexylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the hexylamino chain can interact with polar or charged residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Phenoxy-Ethanol Moieties

(a) (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
  • Structure: Shares the 2-(2-methoxyphenoxy)ethylamino group but incorporates an indole ring.
  • Activity: Exhibits antiarrhythmic and α1/β1-adrenoceptor binding (Ki values: α1 = 0.8 nM, β1 = 1.2 nM) .
  • Key Difference: The indole moiety enhances receptor selectivity compared to the simpler hexylamino-ethanol backbone in the target compound.
(b) 2-(2-Methoxyphenoxy)ethylamine
  • Structure: A primary amine analog lacking the hexyl and ethanol groups.
  • Application : Precursor for carvedilol synthesis, a β-blocker with vasodilatory properties .
  • Key Difference: Absence of the hexylamino-ethanol chain limits its β-adrenergic activity but simplifies metabolic pathways.
(c) Salmeterol-Related Compounds (e.g., CAS 108928-81-0)
  • Structure: Contains a hexylamino-ethanol group substituted with aromatic rings.
  • Activity : Long-acting β2-agonist used in asthma treatment, with extended duration due to lipophilic side chains .
  • Key Difference: The phenylbutoxy substitution in salmeterol derivatives enhances lung retention, unlike the 2-methoxyphenoxy group in the target compound.

Ethanol Derivatives with Alkylamino Substituents

(a) Ethanol, 2-(hexylamino)- (CAS 54596-69-9)
  • Structure: Simplest analog with a hexylamino group directly attached to ethanol.
  • Properties : Boiling point = 394.50 K .
(b) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5)
  • Structure: Branched alkyl chain and ethoxy-phenoxy substitution.
  • Application : Industrial surfactant due to its amphiphilic structure .
  • Key Difference : The tetramethylbutyl group increases hydrophobicity, making it unsuitable for pharmaceutical use compared to the target compound.

Pharmacologically Active Analogues

(a) Carvedilol Impurity DBA
  • Structure: Derived from 2-(2-methoxyphenoxy)ethylamine, used in carvedilol production.
  • Activity: Binds to α1 and β1 receptors but lacks the hexylamino-ethanol chain, reducing β2 selectivity .
(b) (R)-2-{6-[2-(2,6-Dichlorobenzyloxy)ethoxy]hexylamino}-1-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-ethanol
  • Structure : Features a dichlorobenzyloxy group and benzodioxin ring.
  • Activity : High β2 selectivity for respiratory applications, similar to salmeterol .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Number Boiling Point (K) Key Functional Groups
2-[6-(2-Methoxyphenoxy)hexylamino]ethanol C₁₅H₂₅NO₃ Not Provided N/A Hexylamino, 2-methoxyphenoxy, Ethanol
Ethanol, 2-(hexylamino)- C₈H₁₉NO 54596-69-9 394.50 Hexylamino, Ethanol
2-(2-Methoxyphenoxy)ethylamine C₉H₁₃NO₂ Not Provided N/A 2-Methoxyphenoxy, Ethylamine

Table 2: Pharmacological Activity Comparison

Compound Receptor Binding (Ki, nM) Therapeutic Application
(2R,S)-1-(6-Methoxy-indol-derivative α1: 0.8; β1: 1.2 Antiarrhythmic
Salmeterol-Related Compound β2: <1.0 Asthma/COPD
Carvedilol Impurity DBA α1: 2.5; β1: 5.0 Cardiovascular (impurity)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[6-(2-Methoxyphenoxy)hexylamino]ethanol
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2-[6-(2-Methoxyphenoxy)hexylamino]ethanol

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